3-[1-[[4-(4-Hydroxybut-1-ynyl)phenyl]methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one
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Overview
Description
3-[1-[[4-(4-Hydroxybut-1-ynyl)phenyl]methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one is a complex organic compound that features a unique combination of functional groups, including a hydroxybutynyl group, a piperidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[[4-(4-Hydroxybut-1-ynyl)phenyl]methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Hydroxybutynyl Group: This can be achieved through the reaction of a suitable alkyne with a hydroxyl-containing reagent under basic conditions.
Attachment to the Phenyl Ring: The hydroxybutynyl group is then attached to a phenyl ring via a palladium-catalyzed coupling reaction.
Formation of the Piperidine Ring: The phenyl derivative is then reacted with a piperidine precursor under acidic conditions to form the piperidine ring.
Attachment of the Piperazine Ring: Finally, the piperidine derivative is reacted with a piperazine precursor under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[1-[[4-(4-Hydroxybut-1-ynyl)phenyl]methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxybutynyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The piperidine and piperazine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its piperidine and piperazine rings.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure can be exploited in the design of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-[[4-(4-Hydroxybut-1-ynyl)phenyl]methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The piperidine and piperazine rings are known to interact with neurotransmitter receptors, which could explain its potential effects on the nervous system.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-hydroxybut-1-ynyl)benzoate
- 3-[4-(4-hydroxybut-1-ynyl)-3-methyl-2-oxobenzimidazol-1-yl]piperidine-2,6-dione
Uniqueness
What sets 3-[1-[[4-(4-Hydroxybut-1-ynyl)phenyl]methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one apart is its combination of functional groups, which provides a unique set of chemical properties and potential applications. The presence of both piperidine and piperazine rings in the same molecule is particularly noteworthy, as it allows for interactions with a wide range of biological targets.
Properties
IUPAC Name |
3-[1-[[4-(4-hydroxybut-1-ynyl)phenyl]methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c1-25-14-16-27(17-15-25)24(29)12-11-22-6-4-13-26(19-22)20-23-9-7-21(8-10-23)5-2-3-18-28/h7-10,22,28H,3-4,6,11-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVAWIHWNUOBQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2CCCN(C2)CC3=CC=C(C=C3)C#CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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